molecular formula C9H10F3NO2 B13346581 3-((3,3,3-Trifluoro-2-hydroxypropyl)amino)phenol

3-((3,3,3-Trifluoro-2-hydroxypropyl)amino)phenol

Cat. No.: B13346581
M. Wt: 221.18 g/mol
InChI Key: HAEJMPRMJHHTOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((3,3,3-Trifluoro-2-hydroxypropyl)amino)phenol is a chemical compound characterized by the presence of a trifluoromethyl group, a hydroxy group, and an amino group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3,3,3-Trifluoro-2-hydroxypropyl)amino)phenol typically involves the reaction of 3,3,3-trifluoro-2-hydroxypropanoic acid with aniline derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use .

Chemical Reactions Analysis

Types of Reactions

3-((3,3,3-Trifluoro-2-hydroxypropyl)amino)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, amines, and substituted phenols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-((3,3,3-Trifluoro-2-hydroxypropyl)amino)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((3,3,3-Trifluoro-2-hydroxypropyl)amino)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 3-((3,3,3-Trifluoro-2-hydroxypropyl)amino)phenol is unique due to the presence of both an amino group and a phenolic hydroxyl group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C9H10F3NO2

Molecular Weight

221.18 g/mol

IUPAC Name

3-[(3,3,3-trifluoro-2-hydroxypropyl)amino]phenol

InChI

InChI=1S/C9H10F3NO2/c10-9(11,12)8(15)5-13-6-2-1-3-7(14)4-6/h1-4,8,13-15H,5H2

InChI Key

HAEJMPRMJHHTOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)NCC(C(F)(F)F)O

Origin of Product

United States

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